molecular formula C21H17BrN2O2 B14984107 5-bromo-N-[2-(1H-indol-3-yl)-2-phenylethyl]furan-2-carboxamide

5-bromo-N-[2-(1H-indol-3-yl)-2-phenylethyl]furan-2-carboxamide

Cat. No.: B14984107
M. Wt: 409.3 g/mol
InChI Key: HLKCSSKUMSPVFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-N-[2-(1H-indol-3-yl)-2-phenylethyl]furan-2-carboxamide is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .

Preparation Methods

The synthesis of 5-bromo-N-[2-(1H-indol-3-yl)-2-phenylethyl]furan-2-carboxamide typically involves the reaction of 5-bromoindole with 2-(1H-indol-3-yl)-2-phenylethylamine and furan-2-carboxylic acid. The reaction conditions often include the use of a suitable solvent, such as dimethylformamide (DMF), and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

5-bromo-N-[2-(1H-indol-3-yl)-2-phenylethyl]furan-2-carboxamide can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-bromo-N-[2-(1H-indol-3-yl)-2-phenylethyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety in the compound is known to bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition of certain biological processes, such as cell proliferation in cancer cells or viral replication in infected cells .

Comparison with Similar Compounds

5-bromo-N-[2-(1H-indol-3-yl)-2-phenylethyl]furan-2-carboxamide can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific combination of the indole, phenylethyl, and furan moieties, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C21H17BrN2O2

Molecular Weight

409.3 g/mol

IUPAC Name

5-bromo-N-[2-(1H-indol-3-yl)-2-phenylethyl]furan-2-carboxamide

InChI

InChI=1S/C21H17BrN2O2/c22-20-11-10-19(26-20)21(25)24-12-16(14-6-2-1-3-7-14)17-13-23-18-9-5-4-8-15(17)18/h1-11,13,16,23H,12H2,(H,24,25)

InChI Key

HLKCSSKUMSPVFI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CNC(=O)C2=CC=C(O2)Br)C3=CNC4=CC=CC=C43

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.